![molecular formula C10H13ClFN B2496593 3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807939-75-8](/img/structure/B2496593.png)
3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride
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Overview
Description
Synthesis Analysis
Cyclobutane derivatives can be synthesized through various methods that involve the construction of the cyclobutane ring followed by functionalization. For instance, the synthesis of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted cyclobutane building blocks was achieved through fluorination, alkaline ester hydrolysis, and modified Curtius rearrangement, starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. This method allows for the production of cyclobutane-derived amines and carboxylic acids bearing fluoroalkyl groups in multigram quantities (Demchuk & Grygorenko, 2023).
Molecular Structure Analysis
The structure and conformation of cyclobutane derivatives can significantly influence their chemical behavior. For example, the structure of cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid was determined through X-ray diffraction, revealing that the cyclobutane ring is puckered with dihedral angles indicating the influence of substituents on ring geometry (Reisner et al., 1983).
Chemical Reactions and Properties
Cyclobutane compounds can undergo various chemical reactions, illustrating the versatility of these structures. The catalytic enantioselective desymmetrization of cyclobutane-1,3-diones by carbonyl-amine condensation is one example, showcasing the method's efficiency in constructing quaternary carbon-containing cyclobutanes with good yields and enantioselectivities (Wen et al., 2021).
Scientific Research Applications
Environmental Applications of Amine-Functionalized Compounds
A critical review of the literature suggests that amine-containing sorbents, such as those possibly derived from or related to "3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride", can offer alternative solutions for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. The efficiency of PFAS removal by these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, indicating the potential of amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).
Medical and Biological Research Applications
Research on cyclobutane-containing alkaloids, which share structural motifs with the cyclobutan-1-amine backbone, reveals more than 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. This indicates the potential use of cyclobutane-containing compounds in drug discovery and the development of new therapeutic agents (Sergeiko et al., 2008).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(3-fluorophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYJZOXCJOKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)cyclobutan-1-amine hydrochloride | |
CAS RN |
1807939-75-8 |
Source
|
Record name | 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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